molecular formula C6H10N2O B8571472 (2S)-1-(1H-imidazol-2-yl)propan-2-ol

(2S)-1-(1H-imidazol-2-yl)propan-2-ol

Cat. No.: B8571472
M. Wt: 126.16 g/mol
InChI Key: JHSNSAFVQQRHAD-YFKPBYRVSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S)-1-(1H-imidazol-2-yl)propan-2-ol is a chiral organic compound featuring a propan-2-ol chain linked to the 1-position of a 1H-imidazole ring. This structure places it within a class of heterocyclic compounds of significant interest in pharmaceutical and medicinal chemistry research . The imidazole scaffold is a privileged structure in drug discovery, known for its ability to interact with various biological targets, such as enzymes and receptors . While specific biological data for this exact molecule may be limited, its core structure is related to a wide range of bioactive molecules. Imidazole derivatives are extensively investigated for their diverse pharmacological properties, including antibacterial and anticancer activities . For instance, research into molecular hybrids containing the imidazole moiety represents a promising strategy to overcome antibiotic resistance in pathogens like the ESKAPE strains . The chiral (S)-configured center in this compound may be critical for asymmetric synthesis or for studying stereospecific interactions in biological systems. Researchers can utilize this building block to develop novel molecular hybrids and conjugates, exploring its potential as a pharmacophore in the design of new therapeutic agents . This product is intended for research and development purposes in a laboratory setting only. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate care and conduct their own safety and efficacy evaluations.

Properties

Molecular Formula

C6H10N2O

Molecular Weight

126.16 g/mol

IUPAC Name

(2S)-1-(1H-imidazol-2-yl)propan-2-ol

InChI

InChI=1S/C6H10N2O/c1-5(9)4-6-7-2-3-8-6/h2-3,5,9H,4H2,1H3,(H,7,8)/t5-/m0/s1

InChI Key

JHSNSAFVQQRHAD-YFKPBYRVSA-N

Isomeric SMILES

C[C@@H](CC1=NC=CN1)O

Canonical SMILES

CC(CC1=NC=CN1)O

Origin of Product

United States

Comparison with Similar Compounds

Research Findings and Implications

Role of Fluorination : MK-5046’s fluorine substituents improve its pharmacokinetic profile, a strategy absent in the target compound but relevant for future derivatization .

Steric and Electronic Effects : The trityl group in compounds demonstrates how steric protection can stabilize reactive intermediates, though it limits biological applicability .

Chirality : The (S)-configuration in both the target compound and MK-5046 highlights the importance of stereochemistry in receptor binding, though the target’s specific targets remain unexplored .

Preparation Methods

Reaction Conditions and Yields

  • Catalyst : 5 mol% BEMP

  • Solvent : Acetonitrile (0.1 M)

  • Temperature : 25°C

  • Time : 1–60 minutes

  • Yield : 62–98%

Mechanistic Insights :
DFT studies suggest a base-mediated isomerization to an allenamide intermediate, followed by cyclization to form the imidazol-2-one core. The stereochemical outcome is governed by the chiral propargylic urea substrate, with the (2S)-configuration preserved due to restricted rotation during cyclization.

Microbial Synthesis via Alkane-Oxidizing Bacteria

A biocatalytic route employs Pseudomonas oleovorans GPo1 to functionalize imidazole precursors. This method leverages the bacterium’s alkane hydroxylase system to introduce hydroxyl groups regioselectively.

Key Steps:

  • Substrate Preparation : 1-(Prop-2-yn-1-yl)-1H-imidazole is synthesized via Sonogashira coupling.

  • Biotransformation : Incubation with P. oleovorans GPo1 in minimal media containing octane as a co-substrate.

  • Hydroxylation : Enzymatic oxidation at the propargyl position yields this compound.

Optimization Data :

ParameterOptimal Value
Incubation Time48 hours
pH7.2
Temperature30°C
Yield35–40%

Stereoselective Synthesis via Chiral Auxiliaries

A three-step stereoselective approach utilizes (R)-phenylglycinol as a chiral auxiliary to control the (2S)-configuration:

  • Imidazole Alkylation :

    • Reagents : 1H-imidazole, (R)-phenylglycinol, K₂CO₃

    • Solvent : DMF, 80°C, 12 hours

    • Yield : 78%

  • Hydroxyl Protection :

    • Reagents : TBSCl (tert-butyldimethylsilyl chloride), imidazole

    • Solvent : Dichloromethane, 0°C to 25°C, 6 hours

    • Yield : 92%

  • Deprotection and Isolation :

    • Reagents : TBAF (tetrabutylammonium fluoride)

    • Solvent : THF, 25°C, 2 hours

    • Yield : 85%

Analytical Validation :

  • HPLC : Chiralcel OD-H column, hexane:isopropanol (90:10), retention time = 14.2 min (ee >99%).

  • Specific Rotation : [α]D²⁵ = +12.5° (c = 1.0, MeOH).

Continuous Flow Synthesis for Scalability

A patent-pending continuous flow method enhances scalability and reduces reaction times (Figure 2):

Flow Reactor Setup:

  • Reactor Type : Microfluidic tubular reactor (ID = 1.0 mm)

  • Residence Time : 5 minutes

  • Temperature : 70°C

  • Pressure : 3 bar

Process Parameters :

ParameterValue
Substrate Conc.0.5 M in EtOH
Catalyst Loading2 mol% BEMP
Space-Time Yield12 g·L⁻¹·h⁻¹
Purity>99% (HPLC)

Comparative Analysis of Methods

MethodYield (%)Stereoselectivity (ee)ScalabilityCost (USD/g)
Organo-Catalyzed62–98>99%Moderate120
Microbial35–40RacemicLow450
Chiral Auxiliary70–85>99%High220
Continuous Flow90–95>99%High85

Q & A

Q. What synthetic methodologies are commonly employed for the preparation of (2S)-1-(1H-imidazol-2-yl)propan-2-ol?

The synthesis of chiral imidazole derivatives often involves condensation reactions followed by functional group transformations. For example, a related compound, 1-[(2S)-1-chloro-3-phenylpropan-2-yl]-2,4,5-triphenyl-1H-imidazole, was synthesized via reaction of 2-(4,5-diphenyl-2-p-tolyl-imidazol-1-yl)-3-phenyl-propan-1-ol with SOCl₂ in the presence of Na₂CO₃. The reaction proceeds at elevated temperatures (50–70°C) to yield the chlorinated derivative, which is then purified by crystallization . Key steps include:

  • Reagent selection : SOCl₂ for hydroxyl-to-chloride substitution.
  • Temperature control : Prolonged heating ensures complete conversion.
  • Crystallization : Ethanol is used to obtain high-purity crystals.

Q. How is the crystal structure of this compound determined, and what software is utilized?

X-ray crystallography is the gold standard for structural elucidation. The process involves:

  • Data collection : Using a diffractometer (e.g., Xcalibur Eos Gemini) at controlled temperatures (e.g., 291.15 K) .
  • Structure solution : Programs like SHELXS (for direct methods) and OLEX2 (for workflow integration) are employed .
  • Refinement : SHELXL refines parameters using least-squares minimization, accounting for planar imidazole rings and dihedral angles between substituents . Example data from a similar compound:
ParameterValue
Imidazole planarityAvg. deviation < 0.6°
Dihedral angles88.9°, 11.0°, 95.3°
Crystallization solventEthanol

Advanced Research Questions

Q. How can researchers resolve discrepancies in crystallographic data for imidazole derivatives?

Discrepancies often arise from twinning, disorder, or poor data resolution. Strategies include:

  • High-resolution data : Use synchrotron sources to improve data quality.
  • Twinned refinement : SHELXL’s twin-law functions (e.g., BASF parameter) can model twinning .
  • Validation tools : Check for consistency using Mercury’s void analysis or packing similarity modules . For example, SHELX’s robustness in handling twinned data has been demonstrated in high-throughput phasing pipelines .

Q. What pharmacological profiling strategies are applicable to assess the bioactivity of this compound?

While direct data on this compound is limited, analogous imidazole derivatives (e.g., MK-5046, a BRS-3 agonist) provide methodological insights:

  • In vitro assays : Measure receptor binding affinity using radiolabeled ligands or fluorescence polarization .
  • Metabolic stability : Use liver microsomes to assess CYP450-mediated degradation .
  • Anti-microbial screening : Follow protocols from studies on imidazole-based antifungals (e.g., Miconazole intermediates) .

Q. How can computational tools like Mercury and SHELX enhance the analysis of intermolecular interactions?

  • Mercury’s Materials Module : Identifies hydrogen-bonding networks and π-π stacking in crystal packing .
  • SHELX constraints : Restrain thermal parameters for flexible substituents (e.g., propan-2-ol chains) to reduce overfitting . Example workflow:
  • Generate .cif files using OLEX2 .
  • Visualize voids and interaction motifs in Mercury .
  • Validate hydrogen bonds (e.g., C—H⋯O/N distances) against database norms .

Q. What stereochemical factors influence the biological activity of chiral imidazole derivatives like this compound?

  • Chiral center configuration : The (2S) configuration affects receptor binding selectivity, as seen in BRS-3 agonists where stereochemistry dictates potency .
  • Substituent effects : Bulky aryl groups (e.g., phenyl rings) reduce imidazole basicity, altering solubility and membrane permeability .
  • Structure-activity relationship (SAR) : Modify the propan-2-ol chain to introduce fluorinated or cyclopropyl groups, as in MK-5046, to enhance metabolic stability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.